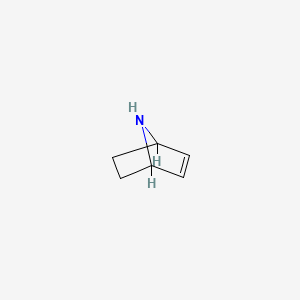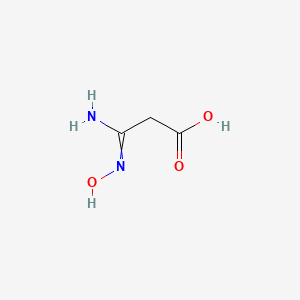
2-Methylidenepropane-1,3-diamine
Descripción general
Descripción
“2-Methylidenepropane-1,3-diamine” is a chemical compound with the molecular formula C4H10N2 . It is also known by other names such as 1,3-Diamino-2,2-dimethylpropane, 2,2-Dimethyltrimethylenediamine, and Neopentanediamine .
Synthesis Analysis
The synthesis of 2-Methylidenepropane-1,3-diamine or similar compounds often involves reactions with concentrated aqueous acids. For instance, the reaction of 2,2-dimethylpropane-1,3-diamine with an excess of concentrated aqueous hydrochloric acid yielded colorless crystals of 2,2-dimethylpropane-1,3-diaminium dichloride .
Molecular Structure Analysis
The molecular structure of 2-Methylidenepropane-1,3-diamine involves a central carbon atom bonded to two methyl groups and two amine groups . In certain crystal structures, these molecules can form cages constructed by N–H∙∙∙Cl hydrogen bonds .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2-Methylpropane-1,3-diamine, a close relative of 2-Methylidenepropane-1,3-diamine, is used in the synthesis of various complex organic compounds. For example, it reacts with glyoxal to produce 2,5-trans-2′,5′-trans-5,5′-dimethylperhydro-2,2′-bipyrimidine, leading to the synthesis of tricyclic and tetracyclic compounds with potential applications in material science and organic electronics (Kassiou & Read, 1994).
Catalysis and Asymmetric Synthesis
1,2-Diamination reactions, which can be catalyzed by metals, are crucial for synthesizing natural products and pharmaceutical agents due to the 1,2-diamine motif's presence in these compounds. Such reactions are fundamental for the construction of complex molecules, potentially enhancing the synthesis of new drugs and materials (Cardona & Goti, 2009).
Environmental Applications
Diamines, including derivatives of 2-Methylidenepropane-1,3-diamine, have been studied for their capability in carbon dioxide absorption, showing promise for CO2 capture technologies. These compounds can significantly enhance the absorption capacity and kinetics, offering a potential solution for reducing industrial carbon emissions and combating climate change (Yu et al., 2017).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of 2-Methylidenepropane-1,3-diamine are used to synthesize complex metal complexes. These complexes are studied for their structural properties, catalytic activity, and potential applications in various industrial processes, including polymerization and organic synthesis (Bermejo et al., 2017).
Biomedical Applications
Although the focus is on excluding drug-related information, it's worth noting that diamines, including 2-Methylidenepropane-1,3-diamine derivatives, are integral in synthesizing medicinal agents due to their structural motifs. These compounds are found in a range of pharmaceuticals, illustrating the importance of diamines in drug development and pharmacology (Michalson & Szmuszkovicz, 1989).
Direcciones Futuras
The future directions for research on 2-Methylidenepropane-1,3-diamine and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, there is ongoing research into the use of 1,3-diamines in the fabrication of desalination membranes , and in the synthesis of new organic compounds .
Propiedades
IUPAC Name |
2-methylidenepropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-4(2-5)3-6/h1-3,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCGMIFKQRXNBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633851 | |
| Record name | 2-Methylidenepropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylidenepropane-1,3-diamine | |
CAS RN |
56123-06-9 | |
| Record name | 2-Methylidenepropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40633851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)




![2-[(2-Chloropyrimidin-4-yl)amino]ethanol](/img/structure/B3053726.png)
